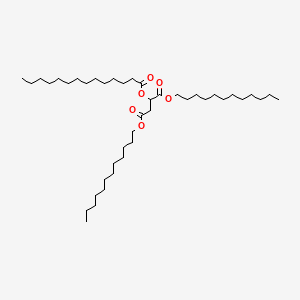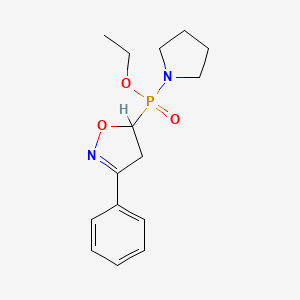
Ethyl (4,5-dihydro-3-phenyl-5-isoxazolyl)-1-pyrrolidinylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4,5-dihydro-3-phenyl-5-isoxazolyl)-1-pyrrolidinylphosphinate is a chemical compound with a complex structure that includes a phosphinate group, an isoxazole ring, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Ethyl (4,5-dihydro-3-phenyl-5-isoxazolyl)-1-pyrrolidinylphosphinate are not well-documented. The complexity of the synthesis and the need for precise control over reaction conditions suggest that production is likely limited to specialized laboratories and research facilities.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (4,5-dihydro-3-phenyl-5-isoxazolyl)-1-pyrrolidinylphosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the oxidation state of the phosphinate group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphinate derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Ethyl (4,5-dihydro-3-phenyl-5-isoxazolyl)-1-pyrrolidinylphosphinate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Mécanisme D'action
The mechanism of action of Ethyl (4,5-dihydro-3-phenyl-5-isoxazolyl)-1-pyrrolidinylphosphinate involves its interaction with specific molecular targets and pathways. The phosphinate group can act as a ligand, binding to metal ions or enzymes, and influencing their activity. The isoxazole and pyrrolidine rings may also contribute to the compound’s overall biological activity by interacting with various biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Ethyl (4,5-dihydro-3-phenyl-5-isoxazolyl)-1-pyrrolidinylphosphinate include other phosphinate derivatives and compounds with isoxazole or pyrrolidine rings. Examples include:
- Bis[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl] 2,6-pyridinedicarboxylate
- Diammonium (4,5-dihydro-3-phenyl-5-isoxazolyl)phosphonate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical properties and potential applications. Its ability to participate in various chemical reactions and its potential biological activity make it a valuable compound for research and development.
Propriétés
Numéro CAS |
125674-71-7 |
|---|---|
Formule moléculaire |
C15H21N2O3P |
Poids moléculaire |
308.31 g/mol |
Nom IUPAC |
5-[ethoxy(pyrrolidin-1-yl)phosphoryl]-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C15H21N2O3P/c1-2-19-21(18,17-10-6-7-11-17)15-12-14(16-20-15)13-8-4-3-5-9-13/h3-5,8-9,15H,2,6-7,10-12H2,1H3 |
Clé InChI |
FIEZHSAXRNPCQA-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1CC(=NO1)C2=CC=CC=C2)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


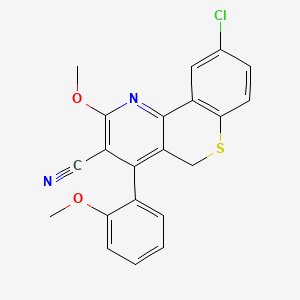
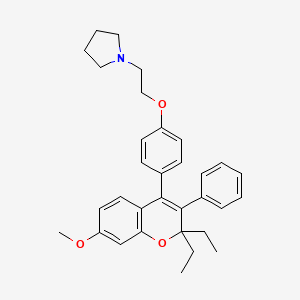

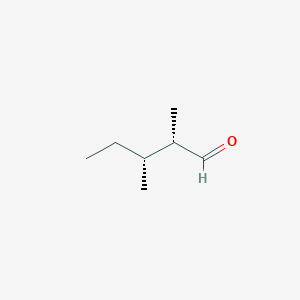
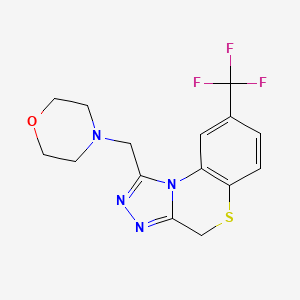
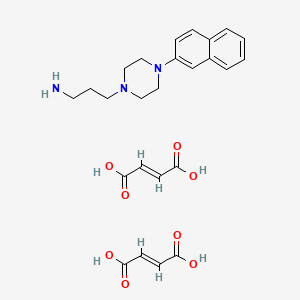
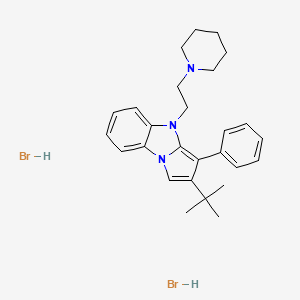
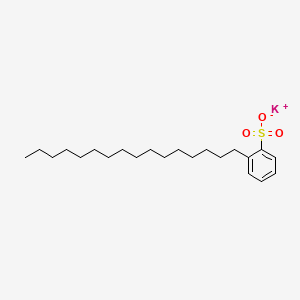
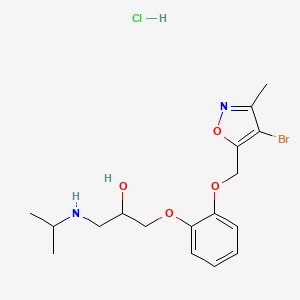


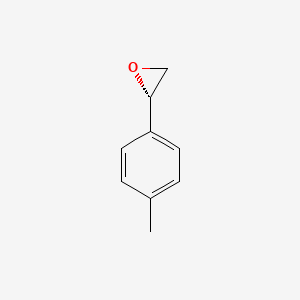
![(1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12756280.png)
